5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
The compound 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a pyrazole ring bearing a 3,4-dimethylphenyl substituent.
Properties
Molecular Formula |
C20H15F3N4O |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15F3N4O/c1-11-6-7-13(8-12(11)2)16-10-17(26-25-16)19-24-18(27-28-19)14-4-3-5-15(9-14)20(21,22)23/h3-10H,1-2H3,(H,25,26) |
InChI Key |
SGFXFDPIYZSDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclization
Amidoximes (R1–C(=N–OH)–NH2), derived from nitriles, react with carboxylic acids (R2–COOH) or their activated analogs (e.g., acyl chlorides, esters) to form 3,5-disubstituted-1,2,4-oxadiazoles. This method, pioneered by Tiemann and Krüger, often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency. For the target compound, the amidoxime precursor is synthesized from 3-(trifluoromethyl)benzonitrile, while the carboxylic acid component incorporates the pyrazole moiety.
One-Pot Synthesis from Nitriles and Carboxylic Acids
A streamlined one-pot method involves sequential conversion of nitriles to amidoximes using hydroxylamine hydrochloride, followed by acylation with carboxylic acids and cyclodehydration. This approach minimizes intermediate purification and is scalable for combinatorial chemistry.
Synthesis of the Pyrazole Moiety
The 3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl group is synthesized through a multi-step sequence:
Formation of β-Ketoester Intermediate
3,4-Dimethylacetophenone reacts with diethyl oxalate under basic conditions (NaH, toluene) to yield ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate. This β-ketoester serves as the scaffold for pyrazole formation.
Pyrazole Ring Construction
Hydrazine hydrate condenses with the β-ketoester to form ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate. Subsequent hydrolysis (NaOH, ethanol/water) produces 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, the critical carboxylic acid component for oxadiazole synthesis.
Oxadiazole Assembly via Amidoxime-Carboxylic Acid Coupling
Amidoxime Preparation
3-(Trifluoromethyl)benzonitrile is treated with hydroxylamine hydrochloride (NH2OH·HCl) and triethylamine (TEA) in ethanol at 70°C for 16 hours, yielding 3-(trifluoromethyl)benzamidoxime.
Acylation and Cyclodehydration
The amidoxime is coupled with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid using EDC and HOAt in DMF at room temperature for 24 hours. The resultant O-acylamidoxime undergoes cyclodehydration with TEA at 100°C for 3 hours, furnishing the target oxadiazole.
Reaction Scheme:
One-Pot Synthesis from Nitriles
Sequential Reaction Protocol
-
Amidoxime Formation: 3-(Trifluoromethyl)benzonitrile, NH2OH·HCl, and TEA in ethanol (70°C, 16 h).
-
In Situ Acylation: Addition of pyrazole-carboxylic acid, EDC, and HOAt (room temperature, 24 h).
Advantages:
Alternative Routes Using Carboxylic Acid Esters
Ester-Activated Cyclization
Ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate reacts with 3-(trifluoromethyl)benzamidoxime in the presence of TBAF (tetrabutylammonium fluoride), achieving cyclization at 80°C. This method avoids carboxylate activation but requires longer reaction times (12–18 h).
Optimization and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Key Observations :
- Substituent Position : The target compound’s 3-CF₃-Ph group (oxadiazole) contrasts with the 4-CF₃-Ph group in , which may alter steric and electronic interactions in receptor binding.
- Electron-Donating Effects : The 3,4-dimethylphenyl group (target) and 3,4,5-trimethoxyphenyl group () enhance electron density compared to halogens (e.g., Cl in ).
- Pharmacological Relevance : SEW2871 (), a sphingosine-1-phosphate receptor agonist, shares the 3-CF₃-Ph motif but replaces pyrazole with a thienyl group, highlighting the importance of heterocycle choice in bioactivity.
Molecular Docking and Dynamic Simulations
- Pyrazole-Oxadiazole Hybrids : Docking studies () reveal that electron-withdrawing groups (e.g., CF₃) improve binding to hydrophobic pockets in enzyme active sites.
- Steric Effects : The 3,4-dimethylphenyl group may hinder binding compared to smaller substituents (e.g., cyclopropyl in ), but enhance π-π stacking in aromatic-rich environments.
Biological Activity
5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 363.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F3N3O |
| Molecular Weight | 363.35 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds with trifluoromethyl phenyl groups exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low toxicity to human cells while effectively inhibiting bacterial growth at low minimum inhibitory concentrations (MICs) .
Anticancer Activity
1,2,4-Oxadiazole derivatives have been widely investigated for their anticancer properties. A study indicated that certain oxadiazole compounds showed inhibitory effects on various cancer cell lines with IC50 values in the micromolar range . The compound may exhibit similar effects due to its structural analogies.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds within this class have shown the ability to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazole derivatives, the compound demonstrated superior efficacy against S. aureus, with a notable reduction in biofilm formation and persistence in stationary phase cells. This suggests potential utility in treating chronic infections where biofilm formation is a challenge .
Study 2: Anticancer Potential
A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative activities across multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells, indicating promising anticancer activity that warrants further exploration .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how can regioselectivity be controlled during cyclocondensation?
- Methodology : The compound is synthesized via cyclocondensation of a substituted pyrazole-carboxylic acid with a trifluoromethylphenyl-substituted amidoxime. Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst). For example, anhydrous tetrahydrofuran (THF) under argon with sodium hydride promotes selective oxadiazole ring formation, as observed in analogous oxadiazole syntheses .
- Validation : Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS to verify the absence of regioisomeric byproducts .
Q. How do structural features like the 3,4-dimethylphenyl and trifluoromethyl groups influence physicochemical properties?
- Analysis : The trifluoromethyl group enhances lipophilicity (logP ≈ 3.8) and metabolic stability, while the 3,4-dimethylphenyl group contributes to π-π stacking interactions, as shown in analogous compounds . Computational tools like COSMO-RS predict solubility in DMSO >50 mg/mL, critical for in vitro assays .
Q. What standard protocols are used to assess preliminary biological activity (e.g., antimicrobial or anticancer potential)?
- Protocol : Screen against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (MIC ≤ 16 µg/mL reported for similar oxadiazoles ). For anticancer activity, use MTT assays on colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values compared to reference compounds like 5-fluorouracil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying the pyrazole or oxadiazole substituents?
- SAR Strategy : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -Cl or -CF₃) to enhance antibacterial potency. For anticancer activity, introduce a pyridyl group at the oxadiazole 3-position, as seen in compound 4l (IC₅₀ = 0.8 µM against MX-1 tumors) .
- Data Contradiction : While trifluoromethyl groups generally improve bioavailability, some analogs show reduced activity due to steric hindrance. Molecular dynamics simulations (e.g., Desmond) can model ligand-receptor interactions to resolve discrepancies .
Q. What computational methods are effective in predicting binding modes with biological targets like TIP47 or 14-α-demethylase?
- Methodology : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3LD6 for 14-α-demethylase) to identify key interactions. For TIP47 (an IGF II receptor binding protein), use pharmacophore modeling to align the oxadiazole core with the target’s hydrophobic pocket .
- Validation : Compare docking scores (ΔG ≤ -9.5 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .
Q. How can contradictory results in cytotoxicity assays (e.g., selective activity in breast cancer but not lung cancer) be systematically addressed?
- Troubleshooting :
- Assay Conditions : Verify cell line authenticity (STR profiling) and optimize incubation time (48–72 hrs).
- Mechanistic Studies : Use flow cytometry to assess cell cycle arrest (e.g., G₁ phase arrest in T47D cells ) and Western blotting to quantify apoptosis markers (e.g., caspase-3 cleavage).
- Metabolic Stability : Test compound stability in liver microsomes; poor stability in NSCLC lines may explain inactivity .
Q. What strategies improve yield and purity during large-scale synthesis, particularly for the pyrazole-oxadiazole hybrid scaffold?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
